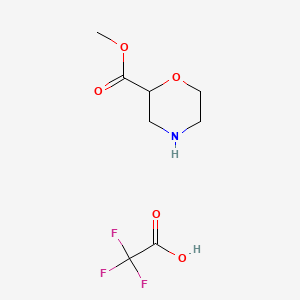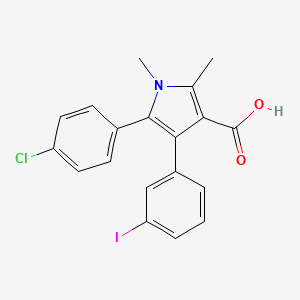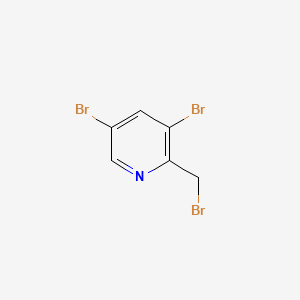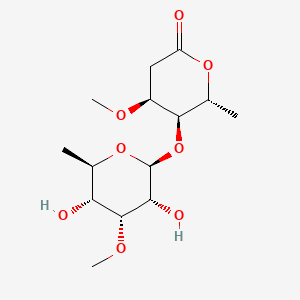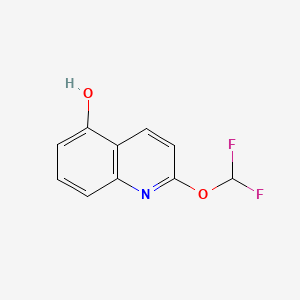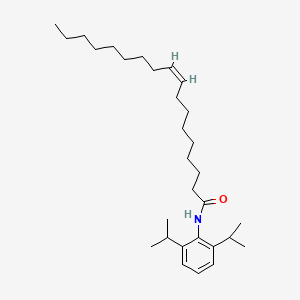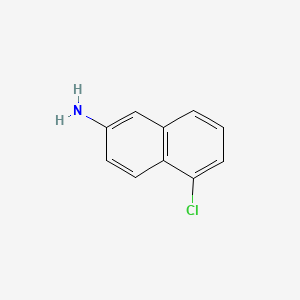
2-Fluoro-4,6-diiodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4,6-diiodoaniline is a chemical compound with the molecular formula C6H4FI2N . It has a molecular weight of 362.91 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4,6-diiodoaniline is 1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and iodine atoms on the benzene ring.Physical And Chemical Properties Analysis
2-Fluoro-4,6-diiodoaniline is a solid substance . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
1. Fluorine Chemistry and Synthesis
Fluorine's unique properties, such as small size and high electronegativity, make it a significant element in various fields, including the synthesis of fluoroorganic compounds. Research has focused on both C-F bond formation and selective C-F bond activation, which is essential for the effective synthesis of fluoroorganic compounds, including those containing 2-fluoro-4,6-diiodoaniline (Amii & Uneyama, 2009).
2. Molluscicidal Agents
Fluorine substituted compounds have been studied for their potential as molluscicidal agents. For instance, fluorine/phosphorus substituted compounds have been evaluated for their effectiveness against snails responsible for Bilharziasis diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
3. Nucleophilic Synthesis of Radiopharmaceuticals
In the field of radiopharmaceuticals, 2-fluoroaniline derivatives, which are structurally related to 2-fluoro-4,6-diiodoaniline, have been used in the synthesis of important diagnostic agents, like 6-18F-fluoro-l-dopa, used in PET imaging for assessing various neurological conditions (Libert et al., 2013).
4. Chemodosimeters for Anion Sensing
Fluorine chemistry plays a crucial role in developing chemodosimeters for anion sensing. Such research involves designing materials with fluoro-chromogenic properties for detecting specific anions in various environments (Martínez‐Máñez & Sancenón, 2006).
5. Synthesis of Biologically Active Compounds
The unique properties of fluorine have led to its incorporation in the synthesis of biologically active compounds. For example, fluoro-substituted pyridines have been synthesized using 2-fluoroallylic alcohols, demonstrating the versatility of fluorine in organic synthesis (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
Direcciones Futuras
While specific future directions for the use of 2-Fluoro-4,6-diiodoaniline are not available, it’s worth noting that similar compounds are often used as building blocks in the pharmaceutical, chemical, and food industries . Therefore, it’s possible that 2-Fluoro-4,6-diiodoaniline could have similar applications.
Propiedades
IUPAC Name |
2-fluoro-4,6-diiodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIEYFUKOZCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700647 |
Source


|
| Record name | 2-Fluoro-4,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4,6-diiodoaniline | |
CAS RN |
1301739-25-2 |
Source


|
| Record name | 2-Fluoro-4,6-diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

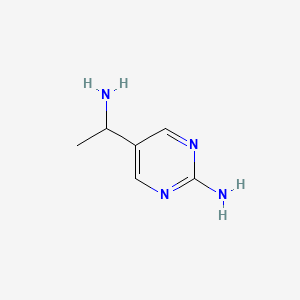

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)
![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)
